molecular formula C21H19N3O3 B2754595 2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 866010-32-4

2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B2754595
CAS RN: 866010-32-4
M. Wt: 361.401
InChI Key: OLKYZBBDELOAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This molecule has been of great interest to scientists due to its potential use in cancer treatment. In

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:

Antidiabetic Potential

Given the importance of managing diabetes, compounds with antidiabetic properties are of interest. Although data on our compound are limited, its indole scaffold suggests potential in this area.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the various biological activities of indole derivatives , the effects could range from reduced inflammation and viral replication to inhibited cancer cell proliferation, HIV infection, oxidative stress, microbial growth, and more.

properties

IUPAC Name

2-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-18-22-17-11-6-5-10-16(17)21(27)23(18)12-7-13-24-19(25)14-8-3-4-9-15(14)20(24)26/h3-6,8-11H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKYZBBDELOAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.